3-[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]butanoic acid
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Overview
Description
3-[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]butanoic acid is a complex organic compound characterized by its unique benzoxazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]butanoic acid typically involves multiple steps, starting with the preparation of the benzoxazole ring. One common method involves the reaction of 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole with sulfonyl chloride under controlled conditions to form the sulfonyl derivative . This intermediate is then reacted with butanoic acid under specific conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process often includes the use of high-purity reagents and solvents, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfide derivatives. Substitution reactions can result in a variety of products depending on the nucleophile involved.
Scientific Research Applications
3-[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 3-[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]butanoic acid involves its interaction with specific molecular targets and pathways. The benzoxazole ring structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride: This compound is a precursor in the synthesis of 3-[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]butanoic acid and shares a similar structure but with a chloride group instead of the butanoic acid moiety.
Methyl [(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]aminoacetic acid: Another related compound with a similar benzoxazole ring structure, used in proteomics research.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonyl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6S/c1-7(5-11(14)15)20(17,18)8-3-4-9-10(6-8)19-12(16)13(9)2/h3-4,6-7H,5H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVECYYAUTYABPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)S(=O)(=O)C1=CC2=C(C=C1)N(C(=O)O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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